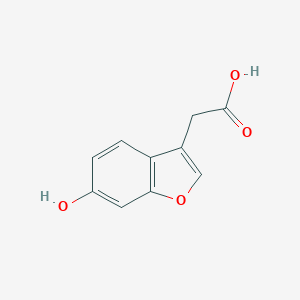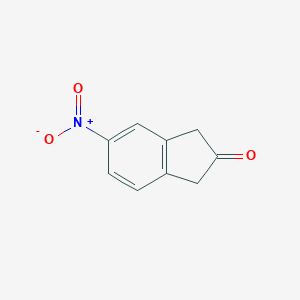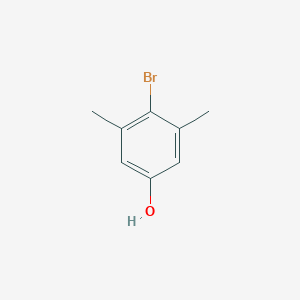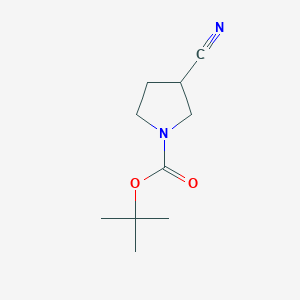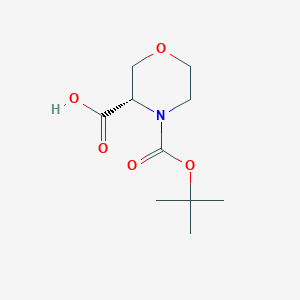
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Vue d'ensemble
Description
(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a compound of interest in organic chemistry, particularly in the synthesis of various pharmaceutical and biologically active compounds. It is recognized for its role as an intermediate in complex synthetic pathways.
Synthesis Analysis
The synthesis of related morpholine derivatives often involves multi-step processes. For instance, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid employs a modified Pictet-Spengler reaction, yielding a high enantiomeric excess and overall yield starting from D-tyrosine (Liu et al., 2008). Another method for synthesizing 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of rivaroxaban, involves a series of reactions including protection with di-t-butyl dicarbonate and chloroacetylation (He Hongguan, 2014).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the morpholine ring and functional groups attached to it. For example, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate shows a morpholine ring in a chair conformation, as evidenced by X-ray crystallography (Wang et al., 2011).
Chemical Reactions and Properties
Morpholine derivatives are versatile in chemical reactions, often used as intermediates. The use of tert-butoxycarbonylation reagents like BBDI for acidic proton-containing substrates such as phenols and amines is a key reaction in the synthesis of various morpholine compounds (Saito et al., 2006).
Applications De Recherche Scientifique
Synthesis of Derivatives for Structural-Activity Relationship Studies : A compound obtained from "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid" was synthesized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Chemoselective Tert-butoxycarbonylation : The compound's derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Saito et al., 2006).
Asymmetric Synthesis of Amino Acids : It's used in the efficient asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Aminoacids, indicating its significance in synthesizing biologically important molecules (Williams et al., 2003).
Synthesis of Biodegradable Polyesteramides : Morpholine derivatives have been used in synthesizing biodegradable polyesteramides with pendant functional groups, contributing to the development of new materials in polymer chemistry (Veld et al., 1992).
Preparation of Antibiotic Derivatives : This acid also serves as an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).
Safety-Catch Nitrogen Protecting Group in Synthesis : The 9-(4-bromophenyl)-9-fluorenyl group, derived from compounds related to "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid", has been developed as a novel safety-catch amine protection for synthetic chemistry (Surprenant & Lubell, 2006).
Propriétés
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXXEKIGMOEPSA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363713 | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | |
CAS RN |
783350-37-8 | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


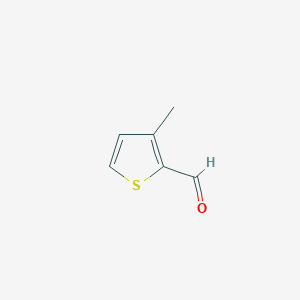
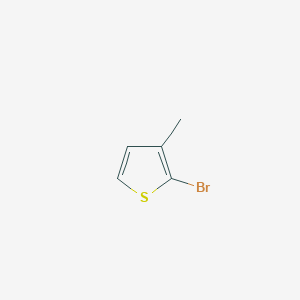
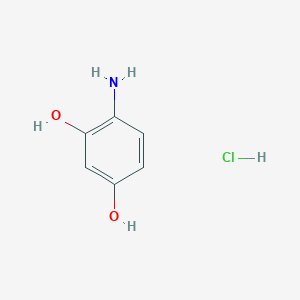
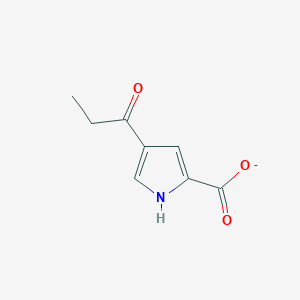
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
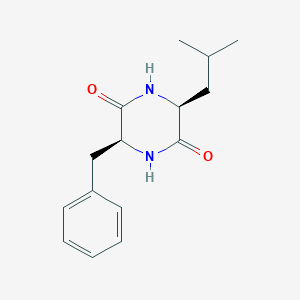
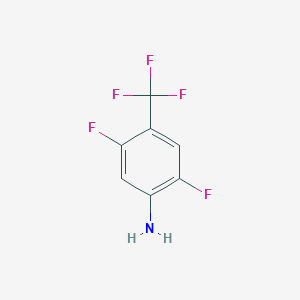
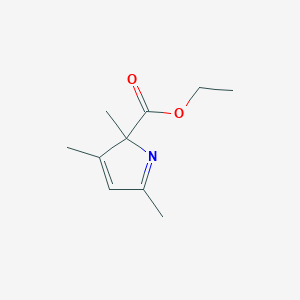
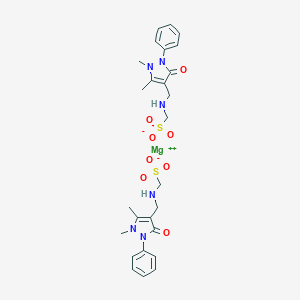
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
